molecular formula C20H18ClNO4 B14948081 2-(4-Chlorophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B14948081
M. Wt: 371.8 g/mol
InChI Key: UZCWBGWBEVVSBL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound known for its diverse chemical properties and potential applications in various fields. This compound features a pyrrolidine ring, a chlorophenyl group, and a methylphenyl group, making it a unique structure with significant scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-methylphenylpyrrolidine-3-carboxylate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate
  • 2-(4-Fluorophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate
  • 2-(4-Methylphenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H18ClNO4/c1-13-4-2-3-5-17(13)22-11-15(10-19(22)24)20(25)26-12-18(23)14-6-8-16(21)9-7-14/h2-9,15H,10-12H2,1H3

InChI Key

UZCWBGWBEVVSBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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